XantPhos-Pd-G2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

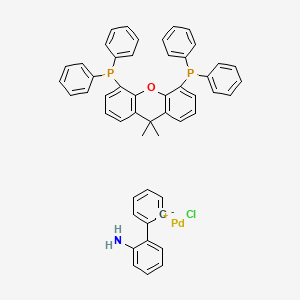

XantPhos-Pd-G2 is a palladium complex known for its significant role in catalysis, particularly in cross-coupling reactions. This compound is characterized by its unique structure, which includes a palladium center coordinated to a xanthene-based ligand with diphenylphosphino and amino-biphenyl groups. The molecular formula of this compound is C51H42ClNOP2Pd, and it has a molecular weight of 888.71 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of XantPhos-Pd-G2 typically involves the reaction of 4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene with palladium chloride and 2-amino-1,1-biphenyl. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the palladium complex .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

化学反応の分析

Types of Reactions: XantPhos-Pd-G2 is primarily involved in cross-coupling reactions, such as:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Buchwald-Hartwig Amination

- Sonogashira Coupling

- Stille Coupling

- Negishi Coupling

Common Reagents and Conditions: These reactions typically require the presence of a base, such as potassium carbonate or sodium hydroxide, and are carried out in organic solvents like toluene or dimethylformamide. The reactions are often performed under an inert atmosphere to prevent oxidation of the palladium catalyst .

Major Products: The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Introduction to XantPhos-Pd-G2

This compound is a second-generation palladium precatalyst that has gained significant attention in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique properties enhance reactivity and selectivity, making it a valuable tool in the synthesis of various organic compounds, including pharmaceuticals. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Mechanism

This compound is characterized by its stability and effectiveness in facilitating C–N cross-coupling reactions. The catalyst operates through a mechanism involving the formation of a palladium(II) complex, which activates aryl halides for nucleophilic attack by amines. This process is crucial for synthesizing complex molecules in medicinal chemistry.

Key Features:

- Type : Palladium(II) complex

- Ligand : XantPhos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene)

- Reactivity : Improved performance in C–N coupling reactions compared to first-generation catalysts .

Synthesis of Antihypertensive Drugs

This compound has been employed in the synthesis of various antihypertensive agents. A notable case involved its use in a large-scale reaction to produce GDC-0022, where it facilitated the C–N coupling between an aryl bromide and a secondary amine. The reaction achieved over 99% conversion on a kilogram scale, demonstrating its efficiency and scalability .

Antibiotic Production

The catalyst has also been utilized in synthesizing antibiotics, where it plays a critical role in forming key intermediates through C–N bond formation. The ability to operate under mild conditions while maintaining high selectivity is particularly advantageous in pharmaceutical applications .

Cancer Treatment Compounds

In recent studies, this compound was instrumental in synthesizing compounds for cancer treatment. For instance, its application in the Suzuki-Miyaura coupling reaction allowed for the efficient installation of azaindole structures, which are essential for developing new cancer therapies .

Case Study 1: GDC-0022 Synthesis

- Objective : To synthesize GDC-0022 for toxicology studies.

- Methodology : Utilized this compound as the catalyst with K3PO4 as the base.

- Results : Achieved >99% conversion with minimal side products over a 50-hour reaction period.

- Significance : Demonstrated scalability and efficiency critical for pharmaceutical development .

Case Study 2: Antibiotic Synthesis

- Objective : To synthesize an antibiotic precursor.

- Methodology : Employed this compound under optimized conditions to facilitate C–N coupling.

- Results : Achieved high yields with improved purity compared to traditional methods.

- Significance : Highlighted the catalyst's role in enhancing product quality and reducing environmental impact .

Table 1: Performance of this compound in Various Reactions

| Reaction Type | Substrate | Catalyst Loading | Conversion (%) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| C–N Coupling | Aryl Bromide + Amine | 1 mol % | >99 | 50 | - |

| Suzuki-Miyaura Coupling | Boronate Ester + Aryl Halide | 0.5 mol % | 85 | 24 | - |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | 3 mol % | Full | 1 | 75 |

Table 2: Comparison of Catalyst Performance

| Catalyst | Conversion (%) at 0.5 mol % | Reaction Time (h) |

|---|---|---|

| This compound | >99 | 50 |

| Pd(PPh3)Cl2 | 5 | - |

| DTBPPS-Pd | Stalled at low conversion | - |

作用機序

The mechanism of action of XantPhos-Pd-G2 involves the coordination of the palladium center to the xanthene-based ligand, which stabilizes the palladium in its active form. The palladium center then undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon or carbon-nitrogen bonds .

類似化合物との比較

XantPhos-Pd-G2 is unique due to its xanthene-based ligand, which provides both electronic and steric properties that enhance its catalytic activity. Similar compounds include:

- Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)

- XantPhos Pd G3

- XPhos Pd G2

These compounds also serve as catalysts in cross-coupling reactions but may differ in their reactivity, stability, and selectivity .

Q & A

Basic Research Questions

Q. What are the key structural features of XantPhos-Pd-G2 that influence its catalytic activity in cross-coupling reactions?

- Methodological Answer : The catalytic efficiency of this compound arises from its bidentate XantPhos ligand, which provides steric bulk and electronic tuning, and the palladium center enabling oxidative addition and reductive elimination. Key structural parameters include the bite angle (∼108°), the rigidity of the xanthene backbone, and the arylphosphine substituents. Characterization via X-ray crystallography, NMR (e.g., 31P NMR for ligand coordination), and DFT calculations can validate these features .

Q. How should this compound be synthesized and characterized for reproducibility in academic studies?

- Methodological Answer : Synthesis involves reacting PdCl2 with the XantPhos ligand under inert conditions. Characterization requires:

- Purity analysis : HPLC or GC-MS to confirm absence of unreacted precursors.

- Structural confirmation : Single-crystal X-ray diffraction for Pd-ligand coordination geometry.

- Thermal stability : TGA/DSC to assess decomposition temperatures (melting point: 188–196°C) .

- Reproducibility hinges on strict adherence to anhydrous conditions and standardized purification protocols.

Q. What are the standard catalytic applications of this compound, and how do reaction conditions vary across these applications?

- Methodological Answer : this compound is widely used in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. Key variables include:

- Solvent : Toluene or dioxane for Suzuki; DMA or DMF for Buchwald-Hartwig aminations.

- Base : Cs2CO3 (for aryl halide activation) or NaOtBu (for amine coupling).

- Temperature : 80–110°C, depending on substrate reactivity.

- Ligand-to-Pd ratio : Typically 1:1 to 2:1 to prevent Pd black formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal ligand ratios for this compound in Suzuki-Miyaura couplings?

- Methodological Answer : Discrepancies often stem from substrate electronic/steric differences. A systematic approach includes:

- Design of Experiments (DoE) : Vary ligand ratios (0.5:1 to 3:1) while monitoring yield and Pd aggregation (via TEM).

- Kinetic studies : Track reaction progress via in-situ IR or 19F NMR to identify rate-limiting steps.

- Computational modeling : Use DFT to predict ligand saturation effects under varying conditions .

Q. What advanced techniques are suitable for probing the mechanistic role of this compound in C–N bond formation?

- Methodological Answer :

- Operando spectroscopy : Use XAS (X-ray absorption spectroscopy) to monitor Pd oxidation states during catalysis.

- Isotopic labeling : 15N-labeled amines to trace bond-forming pathways via GC-MS/NMR.

- Cryo-STEM : Capture transient Pd clusters or intermediates at low temperatures .

Q. How can researchers address batch-to-batch variability in this compound performance for industrial-scale reaction optimization?

- Methodological Answer :

- Quality control : Implement ICP-MS for trace metal analysis and BET surface area measurements for consistency.

- Accelerated aging studies : Expose catalyst batches to controlled humidity/temperature to identify degradation pathways.

- Machine learning : Train models on historical batch data to predict optimal reaction parameters for new batches .

Q. What methodologies are recommended for analyzing competing side reactions when using this compound in Heck couplings?

- Methodological Answer :

- Reaction profiling : Use LC-MS to identify byproducts (e.g., homocoupling or β-hydride elimination products).

- Kinetic isotope effects (KIE) : Compare kH/kD to distinguish between oxidative addition and migratory insertion steps.

- Microreactor trials : Screen substrates under flow conditions to minimize side reactions .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are critical for validating the catalytic efficiency of this compound across diverse substrates?

- Methodological Answer :

- Multivariate analysis : PCA (Principal Component Analysis) to correlate substrate properties (Hammett σ, Taft steric parameters) with yield.

- Error analysis : Calculate standard deviations across triplicate runs and report confidence intervals.

- Open-data practices : Share raw NMR/GC files in repositories like Zenodo for independent validation .

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

- Methodological Answer :

- Appendix templates : Include detailed sections on glovebox protocols, solvent drying methods, and catalyst handling.

- Metadata standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving.

- Electronic lab notebooks (ELNs) : Use platforms like LabArchives to timestamp procedures and raw data .

特性

CAS番号 |

1375325-77-1 |

|---|---|

分子式 |

C51H42ClNOP2Pd |

分子量 |

888.7 g/mol |

IUPAC名 |

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium(2+);2-phenylaniline;chloride |

InChI |

InChI=1S/C39H32OP2.C12H10N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |

InChIキー |

FAEFBQZYGQRYRN-UHFFFAOYSA-M |

SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

正規SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。